Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate
Description
Historical Context and Development
The development of this compound emerged from the broader historical evolution of organofluorine chemistry, which traces its origins to the pioneering work of Alexander Borodin in 1862 when he first reported nucleophilic replacement of halogen atoms by fluoride. The systematic study of trifluoromethyl groups in biological systems began with F. Lehmann's investigations in 1927, establishing the foundation for understanding the unique properties of fluorinated compounds. Early synthetic methodologies for introducing trifluoromethyl groups were developed by Frédéric Swarts in 1892, utilizing antimony fluoride-based reactions that formed the basis for modern trifluoromethylation techniques.
The specific development of isonicotinate derivatives containing trifluoromethyl groups represents a convergence of two important chemical traditions: pyridine chemistry and fluorine incorporation methodologies. The McLoughlin-Thrower reaction, developed in 1968, provided an early coupling reaction framework using iodofluoroalkanes that would later influence the development of more sophisticated trifluoromethylation protocols. Subsequent adaptations by Kobayashi and Kumadaki in 1969 specifically addressed trifluoromethylations, creating pathways that would eventually enable the synthesis of complex heterocyclic compounds like this compound.
The preparation of trifluoromethyltrimethylsilane by Ingo Ruppert in 1984 marked a significant milestone, as this reagent would become crucial for nucleophilic trifluoromethylation reactions. In 1989, Prakash and Olah demonstrated the activation of this silane reagent by fluoride for nucleophilic trifluoromethylation of carbonyl compounds, establishing methodologies that would directly influence the synthesis of trifluoromethylated pyridine derivatives. These developments created the synthetic foundation necessary for accessing compounds like this compound with controlled regioselectivity and high yields.
Significance in Organofluorine Chemistry
This compound occupies a central position within organofluorine chemistry due to its embodiment of key principles that define this field. The trifluoromethyl group within this compound exemplifies the transformative effects that fluorine incorporation can have on molecular properties, particularly in enhancing metabolic stability and modifying electronic characteristics. Chinese chemists have made substantial contributions to organofluorine chemistry since the 1950s, with particular emphasis on developing novel trifluoromethylation methodologies that have enabled access to compounds like this isonicotinate derivative.
The concept of oxidative trifluoromethylation, first proposed by researchers at Shanghai Institute of Organic Chemistry in 2010, has provided mechanistic frameworks that directly apply to the synthesis and reactivity of this compound. This approach involves reactions between nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants, proceeding through pathways that include oxidation of substrates, oxidation of trifluoromethyl anions, and transition metal-mediated coupling reactions. These mechanistic insights have enabled the development of copper-mediated or copper-catalyzed cross-coupling reactions that can effectively introduce trifluoromethyl groups into pyridine scaffolds.
The significance of this compound extends beyond its synthetic accessibility to encompass its role as a model system for understanding structure-activity relationships in fluorinated heterocycles. The specific positioning of the trifluoromethyl group at the 6-position and the methoxy group at the 2-position creates a unique electronic environment that influences both chemical reactivity and biological activity. This positional arrangement has been exploited in pharmaceutical development, where the compound serves as a scaffold for designing molecules with enhanced binding affinity and selectivity toward biological targets.
Position Within Fluorinated Heterocyclic Compounds
Within the broader classification of fluorinated heterocyclic compounds, this compound represents a sophisticated example of multi-substituted pyridine derivatives that combine electron-withdrawing and electron-donating functionalities. The compound belongs to the heterocyclic compound category due to its pyridine ring structure and is specifically classified as an ester derivative of isonicotinic acid. This dual classification places it at the intersection of heterocyclic chemistry and ester chemistry, contributing to its diverse reactivity profile and functional properties.
The molecular structure features a pyridine ring with strategic substitution that creates distinct reactivity patterns compared to simpler fluorinated heterocycles. The presence of the methoxy group at the 2-position provides electron density that can influence nucleophilic attack patterns, while the trifluoromethyl group at the 6-position serves as a strong electron-withdrawing substituent that modulates the overall electronic distribution within the aromatic system. This electronic complementarity makes the compound particularly valuable as a building block for more complex molecular architectures.
Recent research has demonstrated the utility of similar fluorinated pyridine derivatives in cycloaddition reactions, particularly in oxidopyridinium cycloadditions that can construct complex polycyclic frameworks. While this compound itself may not directly participate in these specific cycloaddition reactions, its structural features position it as a potential precursor for generating reactive intermediates that could engage in similar transformations. The compound's position within fluorinated heterocycles is further distinguished by its capacity to undergo various chemical transformations including oxidation, reduction, and substitution reactions.
Current Research Landscape
The current research landscape surrounding this compound encompasses multiple dimensions of chemical investigation, ranging from fundamental synthetic methodology development to applied pharmaceutical research. Contemporary studies have focused on optimizing synthetic routes to this compound, with particular emphasis on developing more efficient and environmentally sustainable preparation methods. The synthesis typically involves esterification of 2-methoxy-5-(trifluoromethyl)isonicotinic acid with methanol in the presence of strong acid catalysts such as sulfuric acid or hydrochloric acid, conducted under reflux conditions to ensure complete conversion.
Recent pharmaceutical research has highlighted the compound's potential as a scaffold for drug development, particularly in designing molecules that require improved efficacy and reduced side effects. The trifluoromethyl group's ability to enhance binding affinity and selectivity through increased lipophilicity and metabolic stability has made this compound attractive for medicinal chemistry applications. Current investigations are exploring its interaction with various biological targets, including enzymes and receptors, where the unique substitution pattern may provide advantageous binding characteristics.
Materials science research has also incorporated this compound as a component in developing advanced materials with specific electronic and optical properties. The compound's ability to serve as an intermediate in synthesizing more complex organic molecules has positioned it as a valuable building block in materials chemistry applications. Current research directions include investigating its potential in organic electronic devices and as a precursor for fluorinated polymers with enhanced thermal and chemical stability.
| Research Area | Current Focus | Key Applications |
|---|---|---|
| Synthetic Methodology | Optimized preparation routes | Process efficiency improvement |
| Pharmaceutical Development | Drug scaffold design | Enhanced bioavailability compounds |
| Materials Science | Electronic property modification | Organic electronic devices |
| Mechanistic Studies | Reaction pathway elucidation | Predictive synthetic planning |
Contemporary research efforts are also directed toward understanding the detailed mechanistic pathways involved in the compound's synthesis and subsequent transformations. These studies employ advanced spectroscopic techniques including nuclear magnetic resonance and infrared spectroscopy to characterize reaction intermediates and products. The development of more sophisticated analytical methods has enabled researchers to gain deeper insights into the compound's physical and chemical properties, including solubility behavior and stability under various environmental conditions.
Properties
IUPAC Name |
methyl 2-methoxy-6-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-7-4-5(8(14)16-2)3-6(13-7)9(10,11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMULAOHQPIYUDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901193106 | |
| Record name | Methyl 2-methoxy-6-(trifluoromethyl)-4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901193106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227594-91-3 | |
| Record name | Methyl 2-methoxy-6-(trifluoromethyl)-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227594-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methoxy-6-(trifluoromethyl)-4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901193106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate typically involves the esterification of 2-methoxy-6-(trifluoromethyl)isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 2-methoxy-6-(trifluoromethyl)isonicotinic acid.
Reduction: Formation of 2-methoxy-6-(trifluoromethyl)isonicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methoxyisonicotinate
- Methyl 6-(trifluoromethyl)isonicotinate
- Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate
Uniqueness
Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties
Biological Activity
Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate (C10H8F3N2O3), a derivative of isonicotinic acid, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of a methoxy group and a trifluoromethyl group, which enhance its reactivity and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H8F3N2O3
- Molecular Weight : 235.16 g/mol
- Solubility : Slightly soluble in water; more soluble in organic solvents.
- Structure : The trifluoromethyl group significantly enhances lipophilicity, aiding in membrane penetration and biological activity.
Biological Activities
This compound exhibits several notable biological activities:
- Antiprotozoal Activity : Research indicates that this compound has potential antiprotozoal properties, making it a candidate for further development against protozoan infections.
- Anti-inflammatory Effects : The compound interacts with nicotinic acid receptors, influencing lipid metabolism and inflammatory responses. It has been shown to modulate gene expression related to inflammation, suggesting its potential as an anti-inflammatory agent.
- Enzyme Modulation : It acts on various enzymes, affecting their activity through binding interactions. This modulation can lead to significant changes in metabolic pathways, particularly those involved in lipid metabolism.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Enzyme Interaction : It binds to enzymes involved in metabolic processes, potentially leading to either inhibition or activation of these enzymes.
- Gene Expression Modulation : Changes in gene expression have been observed, particularly genes related to inflammatory responses and lipid metabolism.
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of this compound's biological properties:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiprotozoal | Exhibits activity against protozoan infections | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Enzyme modulation | Affects enzyme activity related to metabolism |
Case Study Overview
In a recent study examining the compound's effects on inflammatory markers, this compound was shown to significantly reduce levels of pro-inflammatory cytokines in vitro. The results suggested that the compound could be developed as a therapeutic agent for conditions characterized by chronic inflammation.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: Synthesis of trifluoromethyl-substituted pyridine derivatives often involves multi-step reactions, including fluorination, esterification, and regioselective substitutions. For example, analogous compounds like methyl 2-(trifluoromethyl)isonicotinate are synthesized via coupling reactions under inert atmospheres, using solvents like tetrahydrofuran (THF) and reagents such as triethylamine to neutralize byproducts . Reaction monitoring via thin-layer chromatography (TLC) and purification via silica-gel column chromatography are critical for isolating the target compound . Optimizing reaction time (e.g., 3 days for similar phosphazene syntheses) and stoichiometric ratios of reagents (e.g., 1:1 molar ratios) can improve yields .
Q. How can spectroscopic techniques (NMR, IR, HRMS) be used to characterize this compound?
- Methodological Answer:
- 1H/13C NMR: The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR (~-60 to -70 ppm), while the methoxy and ester carbonyl groups show distinct shifts in ¹H (δ 3.8–4.0 ppm for OCH₃) and ¹³C NMR (δ 165–170 ppm for COOCH₃) .
- IR Spectroscopy: Stretching vibrations for C=O (ester) appear at ~1720 cm⁻¹, and C-F (trifluoromethyl) at 1100–1250 cm⁻¹ .
- HRMS: Confirm molecular weight (e.g., calculated for C₉H₈F₃NO₃: ~235.05 g/mol) and isotopic patterns to validate purity .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer: Trifluoromethyl and ester groups are sensitive to hydrolysis. Stability assays should include:
- pH Studies: Test compound stability in buffers (pH 3–10) at 25°C, monitoring degradation via HPLC. Acidic/basic conditions may hydrolyze the ester group .
- Thermal Stability: Perform thermogravimetric analysis (TGA) or store samples at 4°C, -20°C, and ambient temperature for 1–4 weeks, assessing decomposition via NMR .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound be addressed?
- Methodological Answer: Regioselective substitution at the 2- and 6-positions of the pyridine ring requires careful control of electronic and steric factors. Strategies include:
- Directed Metalation: Use directing groups (e.g., methoxy) to guide trifluoromethylation via palladium or copper catalysis .
- Protection/Deprotection: Temporarily protect reactive sites (e.g., using silyl groups) to ensure selective functionalization .
Q. What computational methods are suitable for predicting the reactivity and binding affinity of this compound in biological systems?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes in pesticide pathways, as seen in trifluoromethyl-triazine derivatives ).
- MD Simulations: Assess conformational stability in solvent models (e.g., water, DMSO) over 100-ns trajectories .
Q. How can contradictions in spectroscopic data (e.g., unexpected coupling patterns in NMR) be resolved during structural elucidation?
- Methodological Answer:
- Variable Temperature NMR: Identify dynamic effects (e.g., rotational barriers in CF₃ groups) causing signal broadening .
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- X-ray Crystallography: Validate structure via single-crystal diffraction (SHELX refinement ), though crystallization may require co-crystallizing agents due to the compound’s oily nature .
Q. What role does the trifluoromethyl group play in the compound’s physicochemical properties, and how can this be leveraged in agrochemical research?
- Methodological Answer: The CF₃ group enhances lipophilicity, metabolic stability, and bioavailability. In agrochemicals, it improves membrane permeability and target binding (e.g., sulfonylurea herbicides ). Comparative studies with non-fluorinated analogs can quantify these effects via logP measurements and bioassays (e.g., insecticidal activity ).
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results (e.g., unexpected byproducts)?
- Methodological Answer:
- Mechanistic Re-evaluation: Use tandem MS/MS to identify byproducts and propose alternative reaction pathways .
- Kinetic Studies: Monitor reaction intermediates via in situ IR or quenching experiments to detect off-pathway intermediates .
- Solvent Screening: Test polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to alter reaction kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
